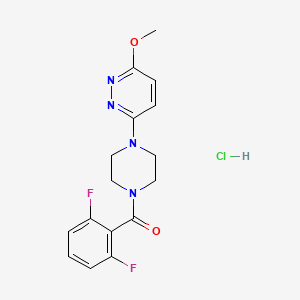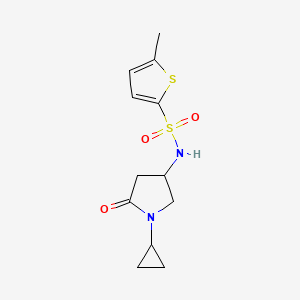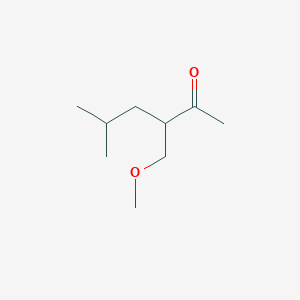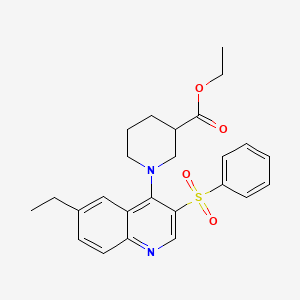
(2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a pyridazine ring, which is a less common but still important feature in some drugs . The molecule also contains two fluorine atoms and a methoxy group, which can significantly affect its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s likely that the compound could undergo reactions at the piperazine ring, the pyridazine ring, or the methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the fluorine atoms and the methoxy group could significantly affect these properties .Scientific Research Applications
Synthesis and Anticancer Activity
- Compounds similar to the one have been synthesized and tested for their potential anticancer activity. For example, a study by Mallikarjuna et al. (2014) involved the synthesis of piperazine derivatives and their evaluation against human breast cancer cell lines, showing significant anticancer activity for some compounds (Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).
Synthesis Methodology
- Research by Zheng Rui (2010) focused on the synthesis process of similar compounds, highlighting the use of piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable overall yield (Zheng Rui, 2010).
Antimicrobial Activity
- Patel, Agravat, & Shaikh (2011) explored the synthesis of new pyridine derivatives and their antimicrobial activity. This study underscores the potential of such compounds in combating various bacterial and fungal strains (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Enzyme Inhibition
- A study by Abbasi et al. (2019) reported on the synthesis of compounds with potential therapeutic applications, including enzyme inhibition. This research indicates the broader application potential of such compounds in medical science (Muhammad Athar Abbasi et al., 2019).
Crystal Structure Analysis
- Revathi et al. (2015) conducted a study on the crystal structure of related compounds, providing insights into the molecular configuration and interactions which are critical for understanding their pharmacological potential (B. Revathi et al., 2015).
Therapeutic Agents for Alzheimer's Disease
- Research by Hassan et al. (2018) synthesized multifunctional amides with moderate enzyme inhibitory potentials, indicating their potential use in treating Alzheimer's disease (Mubashir Hassan et al., 2018).
Mechanism of Action
properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O2.ClH/c1-24-14-6-5-13(19-20-14)21-7-9-22(10-8-21)16(23)15-11(17)3-2-4-12(15)18;/h2-6H,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVUOIRTRWFTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chloro-3-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2882841.png)


![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2882844.png)
![N-(2,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882846.png)
![N-[(3-Iodo-1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine](/img/structure/B2882847.png)
![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2882848.png)
![3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2882851.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide](/img/structure/B2882852.png)
![2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2882856.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide](/img/structure/B2882857.png)
![3-[benzenesulfonyl(methyl)amino]-N-(3-hydroxypropyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2882858.png)

![[2-(4-Methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate](/img/structure/B2882860.png)